5-bromo-1H-pyrrole-2-sulfonyl chloride
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Overview
Description
5-Bromo-1H-pyrrole-2-sulfonyl chloride: is a chemical compound with the molecular formula C4H3BrClNO2S. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of bromine and sulfonyl chloride groups makes this compound highly reactive and useful in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrrole-2-sulfonyl chloride typically involves the bromination of pyrrole followed by sulfonylation. One common method is the reaction of 5-bromo-1H-pyrrole with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-1H-pyrrole-2-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a reagent in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound is used to modify biomolecules, such as peptides and proteins, through sulfonylation. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of 5-bromo-1H-pyrrole-2-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonyl thiol products, depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: Similar in structure but contains a methoxy group instead of a pyrrole ring.
5-Bromo-1H-pyrrole-2-carbaldehyde: Contains an aldehyde group instead of a sulfonyl chloride group.
Uniqueness
5-Bromo-1H-pyrrole-2-sulfonyl chloride is unique due to the combination of the bromine and sulfonyl chloride groups on the pyrrole ring. This combination imparts distinct reactivity and makes it a versatile reagent in various chemical syntheses .
Properties
Molecular Formula |
C4H3BrClNO2S |
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Molecular Weight |
244.49 g/mol |
IUPAC Name |
5-bromo-1H-pyrrole-2-sulfonyl chloride |
InChI |
InChI=1S/C4H3BrClNO2S/c5-3-1-2-4(7-3)10(6,8)9/h1-2,7H |
InChI Key |
KMUBCMKPZKPDMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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